Biochemical Potency Differentiation: Parp10-IN-2 IC50 = 3.64 μM vs. OUL35 IC50 = 0.329 μM for Human PARP10
In direct comparison within the phenoxybenzamide chemotype, Parp10-IN-2 exhibits an IC50 of 3.64 μM for human PARP10, which is approximately 11-fold less potent than the prototypical inhibitor OUL35 (IC50 = 0.329 μM) when assayed under comparable biochemical conditions . This quantitative difference informs the selection of appropriate working concentrations for cellular and in vitro studies, with Parp10-IN-2 requiring higher micromolar concentrations to achieve equivalent target engagement [1].
| Evidence Dimension | Inhibitory potency (IC50) against human PARP10 |
|---|---|
| Target Compound Data | IC50 = 3.64 μM |
| Comparator Or Baseline | OUL35 (NSC39047): IC50 = 0.329 μM (329 nM) |
| Quantified Difference | ~11-fold less potent (3.64 μM / 0.329 μM = 11.06) |
| Conditions | Biochemical enzyme inhibition assays using recombinant human PARP10; data aggregated from independent published studies and vendor technical datasheets |
Why This Matters
This 11-fold potency difference dictates that Parp10-IN-2 should be used at higher concentrations in cellular assays (e.g., 10–30 μM) compared to OUL35 (1–10 μM), a critical consideration for experimental design and for researchers seeking a less potent tool compound to mitigate potential off-target effects at very low concentrations.
- [1] Korn, P., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939–948. PMID: 34145784. View Source
